N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methyl-4-nitrobenzohydrazide
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Overview
Description
N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a nitro group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding azides.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the hydrazide moiety would produce an azide derivative .
Scientific Research Applications
N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential cytotoxic activity against cancer cell lines.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or interfere with cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
Uniqueness
N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-4-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N5O3 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H15N5O3/c1-9-6-11(4-5-13(9)19(21)22)14(20)16-15-7-12-8-18(3)17-10(12)2/h4-8H,1-3H3,(H,16,20)/b15-7+ |
InChI Key |
VMCOPJBSOLVFGU-VIZOYTHASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N/N=C/C2=CN(N=C2C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN=CC2=CN(N=C2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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